Razuprotafib, also known as AKB-9778, is a potent and selective small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP). [, ] It functions by preventing the dephosphorylation of Tie2, a receptor tyrosine kinase primarily expressed on endothelial cells. [, ] This inhibition leads to the activation of the Tie2 signaling pathway, which plays a crucial role in maintaining vascular integrity and regulating endothelial cell survival, proliferation, and migration. [, , ] Therefore, razuprotafib serves as a valuable tool for investigating the role of Tie2 signaling in various physiological and pathological processes, particularly in the context of vascular biology and diseases.
The synthesis of Razuprotafib involves standard organic synthesis techniques. While specific synthetic routes are not extensively detailed in the literature, it is known that the compound can be prepared using a series of chemical reactions that incorporate various reagents and solvents typical in pharmaceutical chemistry .
The synthetic process may include steps such as:
Razuprotafib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , with a specific arrangement of atoms that allows it to interact effectively with its target proteins .
Key structural data includes:
InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1
KWJDHELCGJFUHW-SFTDATJTSA-N
This data provides a foundation for understanding how Razuprotafib interacts at the molecular level with biological systems.
Razuprotafib primarily undergoes biochemical reactions involving its interaction with VE-PTP. It acts as a potent inhibitor of VE-PTP's catalytic activity with an inhibitory concentration (IC50) of approximately 17 picomolar. This inhibition leads to the restoration of Tie2 activation, which is crucial for maintaining endothelial cell function and vascular stability .
The compound's mechanism involves:
Razuprotafib targets VE-PTP and Tie2 within the angiopoietin-Tie2 signaling pathway. By inhibiting VE-PTP, Razuprotafib prevents the dephosphorylation of Tie2, thereby enhancing its activation. This results in improved endothelial function and stabilization of blood vessels .
Pharmacokinetic studies indicate that Razuprotafib can be self-administered via subcutaneous injection. Its effects have been documented in various experimental settings, demonstrating significant improvements in vascular function over time .
Razuprotafib is typically presented as a solid at room temperature with specific melting points dependent on purity and formulation.
Key chemical properties include:
Relevant analyses often include spectroscopic methods to determine purity and structural integrity.
Razuprotafib has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3